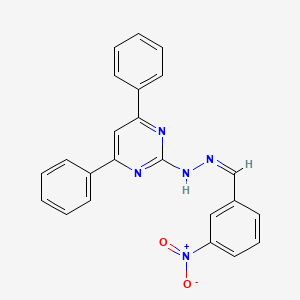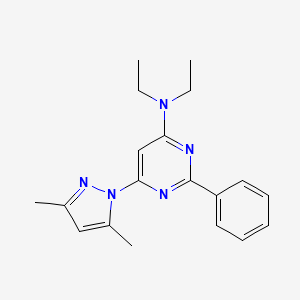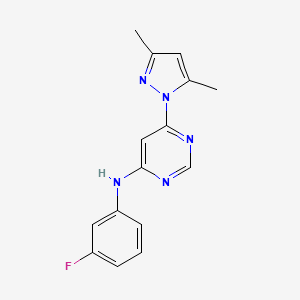![molecular formula C13H16F3NO B3834590 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B3834590.png)
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol
Overview
Description
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-3-ol moiety
Preparation Methods
The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane or ethanol and is carried out at room temperature .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yield and purity.
Chemical Reactions Analysis
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate the interactions of trifluoromethyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethane: A simple trifluoromethyl compound used as a refrigerant and in organic synthesis.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used as a propellant and blowing agent.
Hexafluoroacetone: A trifluoromethyl ketone used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with a piperidin-3-ol moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(18)9-17/h1-2,4,6,11,18H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYXSKVRXPHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(4-butoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B3834523.png)
![2-(4-bromophenyl)-N-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3834536.png)
![2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3834542.png)

![N-ethyl-2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B3834554.png)
![2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethanol](/img/structure/B3834565.png)

![4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3834573.png)
![4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B3834580.png)
![4-(4-fluorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3834588.png)
![4-{[4-(ethoxycarbonyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B3834596.png)
![1-[(4-methoxy-3-methylphenyl)methyl]piperidin-3-ol](/img/structure/B3834598.png)
